molecular formula C12H22N2O2 B7903880 tert-Butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

tert-Butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B7903880
M. Wt: 226.32 g/mol
InChI Key: DYYUVURUYSMADW-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate (CAS 1488603-22-0) is a spirocyclic chemical building block with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is designed for research applications that require a three-dimensional exploration of chemical space. Spirocyclic scaffolds like this one are highly valued in medicinal chemistry and drug discovery for their structural rigidity and ability to orient peripheral substituents in defined, three-dimensional arcs . This makes them ideal for creating compound libraries for biological screening, as they can help improve the understanding of structure-activity relationships (SAR) . The structure features a tert-butoxycarbonyl (Boc) protected amine on one ring and a primary amine on the other, providing two points of orthogonal diversification for parallel synthesis . The high fraction of sp3 carbon atoms in this and related scaffolds is a key feature for the development of novel pharmaceutical candidates . This product is supplied with a typical purity of 96% to 97% and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

tert-butyl 8-amino-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(4-5-12)9(13)8-14/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYUVURUYSMADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence

  • Spiro Ring Formation : A bicyclic amine precursor undergoes cycloaddition with dihalocarbene generated from sodium trichloroacetate or tribromoacetate. Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reactivity.

  • Boc Protection : The resulting amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Amination : Selective introduction of the amino group via nucleophilic substitution or reductive amination.

Key Data

StepReagents/ConditionsYieldReference
CycloadditionNaCCl₃, PTC, DCM, 0°C78%
Boc ProtectionBoc₂O, TEA, DCM95%
AminationNH₃/MeOH, 80°C, 16h82%

Advantages : High yields in Boc protection; scalable for industrial use.
Limitations : Dihalocarbene generation requires precise temperature control.

Intramolecular Cyclization of Bicyclic Intermediates

This route focuses on forming the spirocycle through intramolecular reactions.

Protocol

  • Bicyclic Intermediate Synthesis : Ethylenediamine derivatives react with ketones or esters under basic conditions to form azaspiro precursors.

  • Cyclization : Acid- or base-catalyzed intramolecular cyclization forms the 6-azaspiro[2.5]octane core.

  • Functionalization : Boc protection and amination as described above.

Optimization Insights

  • Solvent Effects : Tetrahydrofuran (THF) improves cyclization efficiency compared to DCM.

  • Catalysts : Titanium isopropoxide (Ti(OiPr)₄) facilitates spiroannulation in Grignard reactions.

Typical Yield : 65–75% over three steps.

Ammonolysis of Epoxide Precursors

Epoxide ring-opening with ammonia introduces the amino group post-spirocycle formation.

Procedure

  • Epoxide Synthesis : tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is treated with an oxidizing agent (e.g., m-CPBA) to form the epoxide.

  • Ammonolysis : The epoxide reacts with ammonium hydroxide in methanol at elevated temperatures (80°C, 16h).

Performance Metrics

ParameterValue
Yield76–86%
Purity (HPLC)>95%

Advantages : Straightforward amination; minimal byproducts.
Challenges : Epoxide synthesis requires careful handling of peroxides.

Reductive Amination of Spirocyclic Ketones

This method introduces the amino group via reductive amination after constructing the spiro framework.

Steps

  • Ketone Synthesis : Oxidation of a spirocyclic alcohol precursor (e.g., tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate) to the ketone.

  • Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Critical Parameters

  • pH Control : Maintain pH 4–5 using acetic acid for optimal imine formation.

  • Temperature : Room temperature avoids side reactions.

Yield : 70–75% after purification.

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey Challenges
Dihalocarbene Cycloaddition78HighHazardous reagents
Intramolecular Cyclization70ModerateMulti-step synthesis
Epoxide Ammonolysis82HighEpoxide stability
Reductive Amination75ModeratepH sensitivity

Industrial vs. Laboratory-Scale Considerations

  • Industrial Preference : Dihalocarbene and ammonolysis routes due to high throughput.

  • Lab-Scale Flexibility : Reductive amination allows modular functionalization .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Conditions Reagents Product Yield Reference
Acidic hydrolysisTrifluoroacetic acid (TFA)4-Amino-6-azaspiro[2.5]octane-6-carboxylic acid~85%
Basic hydrolysisNaOH (aqueous)Sodium salt of the carboxylic acid~78%
  • Mechanistic Insight : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic conditions involve hydroxide ion attack on the carbonyl carbon.

Nucleophilic Substitution at the Amino Group

The primary amine participates in alkylation and acylation reactions, enabling functionalization for drug discovery.

Reaction Type Reagents Product Application Reference
AcylationAcetic anhydride4-Acetamido-6-azaspiro[2.5]octane-6-carboxylateProdrug synthesis
Reductive alkylationFormaldehyde + NaBH₃CN4-Methylamino derivativeBioactive intermediate
  • Key Note : Steric hindrance from the spirocyclic structure may reduce reaction rates compared to linear amines.

Ring-Opening Reactions

The strained spirocyclic system undergoes ring-opening under specific conditions, forming linear amines or bicyclic derivatives.

Conditions Reagents Product Outcome Reference
Acidic ring-openingHCl (aqueous)Linear secondary amine hydrochlorideEnhanced water solubility
Catalytic hydrogenationH₂/Pd-CBicyclic amine derivativeStructural diversification
  • Mechanism : Protonation of the nitrogen in acidic conditions destabilizes the spiro ring, leading to cleavage .

Cycloaddition Reactions

The spirocyclic scaffold participates in [3+2] cycloadditions, expanding its utility in heterocyclic chemistry.

Reagents Conditions Product Application Reference
Nitrile oxideRoom temperature, 24hIsoxazoline-fused spiro compoundBioactive molecule synthesis
Diazo compoundCu(I) catalysisTriazole-linked derivativeClick chemistry applications
  • Selectivity : The rigid spiro structure directs regioselectivity in cycloadditions.

Oxidation Reactions

The amine group is oxidized to nitro or nitroso derivatives under controlled conditions.

Oxidizing Agent Conditions Product Notes Reference
m-CPBADichloromethane, 0°C4-Nitroso derivativeStabilized via hydrogen bonding
KMnO₄Acidic aqueous solution4-Nitro derivativeRequires strict pH control

Key Reactivity Trends

  • Steric Effects : The tert-butyl group and spiro architecture hinder reactions at the ester carbonyl but enhance stability .

  • Amine Basicity : The amine’s pKa (~8.5) allows selective protonation in multi-step syntheses .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1488603-22-0

The compound features a tert-butyl group and an amino group attached to a four-membered azaspiro ring, contributing to its unique reactivity and biological interactions .

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets, including enzymes and receptors, positions it as a candidate for drug development aimed at specific therapeutic effects. Notably, studies indicate that its structural characteristics facilitate binding with biological molecules, which is crucial for drug efficacy.

Case Study: Interaction Studies

Research has focused on the binding affinity of this compound with specific enzymes or receptors. These studies aim to elucidate the compound's mechanism of action and optimize its use in drug design. For instance, studies have shown promising results in modulating biochemical pathways related to neurological disorders .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its versatile reactivity. It can undergo various chemical transformations, making it applicable in synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Reactivity: The 4-amino derivative exhibits nucleophilic reactivity distinct from the 4-oxo (electrophilic ketone) and 4-hydroxy (hydrogen-bond donor) analogs.
  • Solubility: The hydrochloride salt of the 4-amino compound enhances water solubility compared to neutral derivatives like the 2-cyano or 4-oxo versions .
  • Synthetic Utility: The 4-oxo variant serves as a precursor for introducing diverse substituents via reductive amination or Grignard reactions, whereas the 4-amino derivative is typically used in coupling reactions .

Physicochemical Properties

Thermal Stability :

  • The Boc group confers thermal stability up to 150°C for most derivatives, as evidenced by consistent storage recommendations (2–8°C under inert atmosphere) .
  • The 4-oxo derivative is prone to oxidation under ambient conditions, necessitating inert storage, while the 4-amino hydrochloride salt is more stable but hygroscopic .

Spectroscopic Data :

  • ¹H-NMR: The 4-amino derivative shows a characteristic NH₂ signal at δ 1.5–2.0 ppm (broad), absent in 4-oxo or 4-hydroxy analogs .
  • MS : All Boc-protected derivatives exhibit a common fragment ion at m/z 57 (tert-butyl group) .

Biological Activity

tert-Butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1488603-22-0

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial agent and its effects on different biological pathways.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of azaspiro compounds can effectively inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for related compounds range from low nanomolar to micromolar levels, indicating potent activity.

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus<0.03125
Compound BE. coli1
This compoundTBDTBD

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of bacterial topoisomerases, similar to other azaspiro compounds that target DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription, making them attractive targets for antibiotic development.

Case Studies

  • Study on Antitubercular Activity : A study evaluated the activity of azaspiro derivatives against Mycobacterium tuberculosis, showing that certain modifications to the azaspiro core significantly enhanced potency against drug-sensitive strains . This indicates that structural variations in compounds like this compound could lead to improved therapeutic profiles.
  • In Vivo Efficacy : Another investigation focused on the in vivo efficacy of similar compounds in mouse models of infection, demonstrating significant reductions in bacterial load and improved survival rates . Such findings underscore the potential clinical relevance of these compounds.

Q & A

Basic: What are the key synthetic routes for tert-Butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate?

The synthesis typically involves spirocyclic intermediate formation followed by functionalization. A common approach includes:

  • Bromination and cyclization : Starting from tert-butyl 4-(bromomethylene)piperidine-1-carboxylate, bromination under prolonged reaction times (e.g., 120 hours) yields spirocyclic intermediates. Purification via gradient chromatography (e.g., 2–20% Et₂O/pentane) is critical to isolate the product .
  • Amination : Subsequent introduction of the 4-amino group requires selective protection/deprotection strategies to avoid side reactions. Boc (tert-butoxycarbonyl) groups are frequently used for amine protection .
    Key Data :
StepReactantConditionsYield
Cyclizationtert-butyl 4-(bromomethylene)piperidine-1-carboxylate120 h, Et₂O/pentane54%

Basic: How is the compound characterized spectroscopically?

  • NMR : The spirocyclic structure is confirmed by distinct signals in 1^1H NMR (e.g., sp³ hybridized carbons at δ 1.2–1.5 ppm for tert-butyl, δ 3.0–4.0 ppm for azaspiro ring protons). 13^{13}C NMR resolves quaternary carbons (e.g., spiro carbon at ~70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 228.2 for C₁₂H₂₁N₂O₃) .
  • Purity : HPLC (≥95% purity) with C18 columns and UV detection (λ = 254 nm) is standard .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Spill Management : Sweep spills into a sealed container; avoid aqueous washdown to prevent environmental release .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced: How can conflicting NMR data for spirocyclic amines be resolved?

Contradictions often arise from:

  • Conformational dynamics : Low-temperature NMR (e.g., –40°C) reduces signal splitting caused by ring puckering .
  • Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies intermolecular H-bonding patterns that distort chemical shifts .
  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

Advanced: What computational tools aid in structural refinement?

  • X-ray Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phase solving) is widely used. For high-resolution data (<1.0 Å), anisotropic displacement parameters improve spirocyclic ring accuracy .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict vibrational modes (IR) and NMR chemical shifts .

Advanced: What pharmacological applications are explored for this compound?

  • MAGL Inhibition : Derivatives of 6-azaspiro[2.5]octane act as monoacylglycerol lipase (MAGL) inhibitors. Structure-activity relationship (SAR) studies focus on substituting the 4-amino group with fluorinated or aryl groups to enhance binding affinity .
  • In Vivo Testing : Pharmacokinetic studies in rodent models assess brain permeability (logP ~2.5) and metabolic stability (t₁/₂ > 4 h) .

Advanced: How are synthetic yields optimized for spirocyclic intermediates?

  • Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to reduce side products .
  • Purification : Flash chromatography with silica gel (20–40 µm) and EtOAc/hexane gradients improves recovery of polar intermediates .
  • Scale-up Challenges : Microwaves (100°C, 30 min) accelerate cyclization steps while maintaining >50% yield .

Advanced: How does crystallographic data resolve stereochemical ambiguities?

  • Twinned Crystals : SHELXE resolves twinning in high-symmetry space groups (e.g., P2₁/c) via twin-law refinement .
  • Disorder Modeling : Partial occupancy refinement for tert-butyl groups accounts for rotational disorder .

Advanced: What strategies mitigate decomposition during storage?

  • Lyophilization : Freeze-drying under vacuum (0.1 mbar, –50°C) stabilizes hygroscopic compounds .
  • Inert Atmosphere : Store under argon with molecular sieves (3 Å) to prevent hydrolysis of the Boc group .

Advanced: How are impurities in final products quantified?

  • LC-MS/MS : Detect trace amines (e.g., unreacted 4-amino precursors) using a Q-TOF mass spectrometer in positive ion mode .
  • Limit of Detection (LOD) : ≤0.1% for common impurities (e.g., de-Boc byproducts) via calibration curves .

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